molecular formula C15H11F7N4O3S B515502 2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide

2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide

Cat. No.: B515502
M. Wt: 460.3g/mol
InChI Key: CYAMHHSMEIBSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide typically involves multiple steps. One common method includes the reaction of heptafluorobutyric anhydride with 4-aminophenyl-4-methylpyrimidine-2-sulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atoms in the compound enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to its combination of a fluorinated butanamide backbone with a sulfonamide-linked pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H11F7N4O3S

Molecular Weight

460.3g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C15H11F7N4O3S/c1-8-6-7-23-12(24-8)26-30(28,29)10-4-2-9(3-5-10)25-11(27)13(16,17)14(18,19)15(20,21)22/h2-7H,1H3,(H,25,27)(H,23,24,26)

InChI Key

CYAMHHSMEIBSPK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.